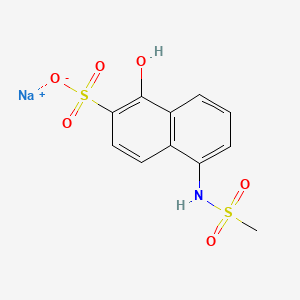
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is a chemical compound with the molecular formula C11H9NO6S2Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both hydroxyl and sulfonamido functional groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of hydroxyl and methanesulfonamido groups. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions on the naphthalene ring.
Hydroxylation: The sulfonated naphthalene is then hydroxylated using appropriate reagents to introduce the hydroxyl group.
Methanesulfonamido Group Introduction: Finally, the methanesulfonamido group is introduced through a reaction with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonamido group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: De-sulfonamido derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mechanism of Action
The mechanism by which 1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonamido group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-naphthalenesulfonic acid, sodium salt
- 5-Hydroxy-1-naphthalenesulfonic acid, sodium salt
- 2-Naphthalenesulfonic acid, sodium salt
Uniqueness
1-Hydroxy-5-methanesulfonamido-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both hydroxyl and methanesulfonamido groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these functional groups are required.
Properties
CAS No. |
71173-82-5 |
|---|---|
Molecular Formula |
C11H10NNaO6S2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
sodium;1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H11NO6S2.Na/c1-19(14,15)12-9-4-2-3-8-7(9)5-6-10(11(8)13)20(16,17)18;/h2-6,12-13H,1H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
NIKIYPCHOYNMKE-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1C=CC(=C2O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















